molecular formula C14H21N7O2 B7346073 1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea

1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea

Número de catálogo B7346073
Peso molecular: 319.36 g/mol
Clave InChI: ZHURIRJBPXVDFJ-NWDGAFQWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea, also known as ETC-1002, is a small molecule drug that has been developed for the treatment of cardiovascular diseases. ETC-1002 is a novel, dual-acting drug that has been shown to lower LDL cholesterol and triglycerides, as well as increase HDL cholesterol levels in preclinical and clinical studies.

Mecanismo De Acción

1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea works through a dual mechanism of action. It inhibits ATP-citrate lyase, an enzyme that is involved in the synthesis of fatty acids and cholesterol, leading to a reduction in LDL cholesterol and triglycerides. Additionally, this compound activates AMP-activated protein kinase (AMPK), an enzyme that is involved in the regulation of lipid and glucose metabolism, leading to an increase in HDL cholesterol levels.
Biochemical and Physiological Effects:
This compound has been shown to have beneficial effects on lipid and glucose metabolism. In preclinical studies, this compound has been shown to reduce LDL cholesterol and triglycerides, as well as increase HDL cholesterol levels. Additionally, this compound has been shown to improve insulin sensitivity and reduce inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea is its dual mechanism of action, which allows for the simultaneous reduction of LDL cholesterol and triglycerides, as well as an increase in HDL cholesterol levels. Additionally, this compound has been shown to be safe and well-tolerated in clinical studies. However, one limitation of this compound is its relatively new status as a drug, which means that more research is needed to fully understand its long-term effects.

Direcciones Futuras

There are several future directions for research on 1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea. One area of research could focus on the potential use of this compound in combination with other drugs for the treatment of cardiovascular diseases. Additionally, further research could explore the potential use of this compound in the treatment of other metabolic disorders, such as type 2 diabetes. Finally, more research is needed to fully understand the long-term effects of this compound and its potential use in the prevention of cardiovascular diseases.

Métodos De Síntesis

The synthesis of 1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea involves a series of chemical reactions that start with the reaction of 1-ethyl-4-hydroxypyrazole with chloroacetyl chloride to form 1-ethyl-4-(chloroacetyl)pyrazole. This intermediate is then reacted with (1S,2R)-2-(hydroxymethyl)cyclopentanol to form 1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-4-chloroacetylpyrazole. The final step involves reacting this intermediate with 3-methyl-4-(1H-1,2,3-triazol-4-yl)benzene-1,2-diamine to form this compound.

Aplicaciones Científicas De Investigación

1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea has been extensively studied in preclinical and clinical studies for its potential use in the treatment of cardiovascular diseases. In preclinical studies, this compound has been shown to lower LDL cholesterol and triglycerides, as well as increase HDL cholesterol levels. In clinical studies, this compound has been shown to be safe and well-tolerated, and has demonstrated significant reductions in LDL cholesterol and triglycerides in patients with hypercholesterolemia.

Propiedades

IUPAC Name

1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7O2/c1-3-21-9-10(7-16-21)23-12-6-4-5-11(12)17-14(22)18-13-8-15-19-20(13)2/h7-9,11-12H,3-6H2,1-2H3,(H2,17,18,22)/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHURIRJBPXVDFJ-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)OC2CCCC2NC(=O)NC3=CN=NN3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)O[C@@H]2CCC[C@@H]2NC(=O)NC3=CN=NN3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.